Rolitetracycline nitrate is a semisynthetic derivative of tetracycline, classified as a broad-spectrum antibiotic. It is particularly effective against both Gram-positive and Gram-negative bacteria and is primarily used in clinical settings where high concentrations are required or when oral administration is impractical. The compound is recognized for its enhanced pharmacological properties compared to its parent compound, tetracycline, and is utilized in parenteral formulations .
Rolitetracycline nitrate is derived from tetracycline, a naturally occurring antibiotic produced by the bacterium Streptomyces. The compound's synthesis involves modifying tetracycline through chemical reactions that introduce a pyrrolidinomethyl group, enhancing its stability and efficacy.
Rolitetracycline nitrate falls under the category of tetracyclines, which are polyketides characterized by their octahydrotetracene-2-carboxamide skeleton. It is classified as a small organic molecule and has been approved for medical use, although it has also been withdrawn from some markets due to safety concerns .
The synthesis of rolitetracycline nitrate typically involves several key steps:
Rolitetracycline nitrate can undergo various chemical reactions:
The products formed depend on reaction conditions and reagents used; for example, oxidation may yield hydroxylated derivatives while substitution reactions can produce various analogs.
Rolitetracycline nitrate exerts its antibacterial effects by:
This mechanism effectively disrupts bacterial growth and replication .
Relevant data indicate that rolitetracycline nitrate maintains its efficacy under various conditions, making it suitable for clinical applications .
Rolitetracycline nitrate has several scientific and medical applications:
Rolitetracycline (initially designated as Reverin or Synterin) emerged during a pivotal era of antibiotic innovation in the late 1950s, representing a deliberate effort to overcome limitations inherent to first-generation tetracyclines. Its development occurred against a backdrop of increasing bacterial resistance to existing antibiotics and the pharmacological challenges posed by poor water solubility among early tetracyclines like chlortetracycline (1948), oxytetracycline (1950), and tetracycline (1953) [4] [7]. The period between 1957 and 1972 witnessed intensive research into semisynthetic modifications of the tetracycline core structure, leading to the classification of derivatives like demeclocycline (1957), methacycline (1965), doxycycline (1967), minocycline (1972), and rolitetracycline (1958) as second-generation tetracyclines [1] [4] [7]. Rolitetracycline nitrate was specifically engineered as a prodrug of tetracycline to address the critical challenge of poor water solubility that hampered the development of injectable formulations for natural tetracyclines [3] [4]. Its discovery in 1958 marked a significant milestone in tetracycline chemistry, showcasing the pharmaceutical strategy of chemical derivatization to enhance physicochemical properties while retaining core antibacterial activity [4].
Table 1: Key Milestones in Second-Generation Tetracycline Development (1957-1972)
Year | Compound | Derivation Method | Primary Innovation |
---|---|---|---|
1957 | Demeclocycline | Natural (mutant S. aureofaciens) | Improved stability |
1958 | Rolitetracycline | Semisynthetic (tetracycline derivative) | Enhanced water solubility for parenteral use |
1961 | Lymecycline | Semisynthetic (tetracycline derivative) | Lysine salt prodrug for improved solubility |
1965 | Methacycline | Semisynthetic (oxytetracycline derivative) | Structural stabilization against degradation |
1967 | Doxycycline | Semisynthetic (oxytetracycline derivative) | Enhanced lipophilicity for improved absorption |
1972 | Minocycline | Semisynthetic (demeclocycline derivative) | Broadest spectrum of early tetracyclines |
The structural evolution leading to rolitetracycline exemplifies the rational drug design approach applied to the tetracycline scaffold. All tetracyclines share a fundamental linear fused tetracyclic nucleus (hydronaphthacene core) composed of four benzene rings (A, B, C, D) with specific functional group substitutions dictating their pharmacological and pharmacokinetic properties [4] [9] [10]. First-generation compounds like tetracycline possess a C2 carboxamide group (-CONH₂), a critical feature for antibacterial activity but contributing significantly to poor water solubility [4] [9].
Rolitetracycline nitrate (chemically designated as N-(pyrrolidinomethyl)tetracycline nitrate) was synthesized through a strategic modification at the C2 position of the tetracycline molecule. The synthetic pathway involved the condensation of tetracycline with formaldehyde and pyrrolidine, yielding rolitetracycline base, which was subsequently converted to the nitrate salt to enhance stability [2] [4] [8]. This transformation replaced the polar carboxamide with a pyrrolidinomethyl aminomethyl group (-CH₂-NC₄H₈), creating a quaternary ammonium derivative [2] [3]. This modification profoundly altered the molecule's physicochemical behavior without disrupting the essential pharmacophore regions: the C1-C3 diketo system, C10-C12 tricarbonyl system, and the C4 dimethylamino group [4] [9]. The result was a molecule retaining the intrinsic mechanism of action – reversible binding to the 30S ribosomal subunit to inhibit protein synthesis – while gaining dramatically improved aqueous solubility (>555 mg/L) compared to its parent compound tetracycline (<500 mg/L) [2] [4] [9]. This structural change exemplifies the principle of creating prodrug derivatives where the highly soluble rolitetracycline molecule dissociates in vivo to liberate active tetracycline [3] [4].
Table 2: Comparative Structural Features of Selected First and Second Generation Tetracyclines
Compound | C2 Substituent | C6 Modification | C7 Modification | Water Solubility | Generation |
---|---|---|---|---|---|
Tetracycline | -CONH₂ | -H, -H | -H | Low (<500 mg/L) | First |
Oxytetracycline | -CONH₂ | -OH, -H | -H | Low | First |
Chlortetracycline | -CONH₂ | -H, -H | -Cl | Low | First |
Rolitetracycline | -CH₂-NC₄H₈ (pyrrolidinomethyl) | -H, -H | -H | High (>555 mg/L) | Second |
Doxycycline | -CONH₂ | -H, -CH₃ | -H | Moderate | Second |
Minocycline | -CONH₂ | -H, -H | -N(CH₃)₂ | Moderate | Second |
Prior to rolitetracycline's development, tetracycline therapy faced a significant limitation: the absence of practical parenteral formulations suitable for patients unable to tolerate oral administration or requiring high, rapid antibiotic concentrations. The inherently low water solubility of first-generation tetracyclines like tetracycline, oxytetracycline, and chlortetracycline prevented their development as injectable solutions [3] [4]. Early attempts to create intravenous formulations relied on alkaline solutions or complex co-solvent systems, which were often locally irritating and posed risks of tissue damage and thrombophlebitis [4]. This created a substantial therapeutic gap, particularly for severely ill patients with compromised gastrointestinal absorption, vomiting, or surgical conditions precluding oral intake.
Rolitetracycline nitrate emerged as a pioneering solution to this formulation challenge. Its structural modification yielded a compound with dramatically enhanced solubility in water, facilitating the development of stable aqueous solutions suitable for intravenous (IV), intramuscular (IM), intrapleural, intraperitoneal, and intrathecal administration [2] [3]. This represented a paradigm shift in tetracycline delivery, enabling clinicians to achieve rapid and predictable high serum concentrations and tissue levels independent of gastrointestinal absorption [3] [4]. The clinical significance was profound, allowing for the first time the use of tetracycline antibiotics in critical care settings and for severe infections where oral therapy was impractical or insufficient [4]. Pharmaceutical documentation from the era highlights its use in "uncommon cases where high concentrations of antibiotic are needed or when oral administration is impractical" [2]. While later second-generation compounds like lymecycline (a lysine salt derivative) also offered improved solubility, rolitetracycline nitrate was among the earliest successful parenteral tetracycline prodrugs [4]. Its development pathway directly informed subsequent efforts to create injectable formulations of other tetracycline derivatives, bridging the gap between the oral first-generation agents and the more versatile later-generation compounds [3] [4].
Table 3: Comparison of Parenteral Formulation Characteristics Among Early Tetracyclines
Tetracycline | Formulation Type | Solubility Profile | Primary Administration Routes | Development Era |
---|---|---|---|---|
Chlortetracycline | Limited parenteral | Very low; required alkaline buffers | IV (with significant irritation) | First-generation |
Oxytetracycline | Limited parenteral | Very low; required co-solvents | IV/IM (with limitations) | First-generation |
Tetracycline | Not feasible | Very low | Oral only | First-generation |
Rolitetracycline Nitrate | Aqueous solution | High (>555 mg/L) | IV, IM, Intra-articular, Intrapleural, Intrathecal | Second-generation |
Lymecycline | Aqueous solution | High | IV | Second-generation |
Doxycycline | Lyophilized powder | Moderate (as hyclate) | IV (after reconstitution) | Second-generation |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0